Bienvenue dans la boutique en ligne BenchChem!

2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde

Lipophilicity log D Conformational constraint

2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde (CAS 1853115-32-8) is a chiral, bridged bicyclic morpholine bearing a reactive 3-formylpyridine (nicotinaldehyde) moiety. The 2-oxa-5-azabicyclo[2.2.1]heptane core is a conformationally constrained isostere of morpholine, piperazine, and piperidine, with a predicted pKa of ~9.12.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B13197890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1C2CN(C1CO2)C3=C(C=CC=N3)C=O
InChIInChI=1S/C11H12N2O2/c14-6-8-2-1-3-12-11(8)13-5-10-4-9(13)7-15-10/h1-3,6,9-10H,4-5,7H2
InChIKeyAOIYASZAWQLBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde: Core Identity and Procurement Baseline


2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde (CAS 1853115-32-8) is a chiral, bridged bicyclic morpholine bearing a reactive 3-formylpyridine (nicotinaldehyde) moiety. The 2-oxa-5-azabicyclo[2.2.1]heptane core is a conformationally constrained isostere of morpholine, piperazine, and piperidine, with a predicted pKa of ~9.12 . The target compound is supplied primarily as a research building block (≥95% purity) by Enamine (catalog EN300-725853) and AKSci [1]. Its defining structural features—a rigid [2.2.1] oxa-aza bridge, a pyridine nitrogen, and an ortho aldehyde—create a dense vector of hydrogen-bond acceptors, a defined exit vector geometry, and a versatile aldehyde handle for reductive amination, condensation, or Wittig chemistry, making it a distinct chemical probe and late-stage functionalization intermediate [2].

Why 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde Cannot Be Simply Replaced by Common Morpholine, Piperazine, or Piperidine Analogs


Superficially, a scientist might consider substituting a standard 2-morpholinonicotinaldehyde, a piperazinyl-pyridine carbaldehyde, or the unsubstituted 2-oxa-5-azabicyclo[2.2.1]heptane core. However, each such substitution introduces a distinct liability: the unbridged morpholine analog lacks the conformational constraint and altered basicity that drive lipophilicity reduction (Δlog D₇.₄ up to −0.8) [1]; the piperazine analog introduces an additional basic nitrogen that can shift pKa, alter permeability, and increase hERG risk; the piperidine analog lacks the ether oxygen that serves as a key kinase hinge-binding motif; and the core scaffold alone lacks the pyridine-3-carbaldehyde vector that enables modular diversification. The target compound uniquely combines three features—(i) a rigid 2,5-bridged morpholine with reduced conformational entropy, (ii) a pyridine ring that provides a second H-bond acceptor and π-stacking surface, and (iii) an ortho aldehyde that permits on-demand covalent or supramolecular functionalization [2]. These features are not simultaneously present in any single in-class analog, making one-for-one interchange scientifically unsound without quantitative re-profiling of the resulting molecule [3].

Quantitative Differentiation Evidence for 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde Against Closest Analogs


Bridged Morpholine Core Reduces Lipophilicity (log D₇.₄) by Up to −0.8 Units Relative to Unbridged Morpholine

In a systematic study of one-carbon bridged morpholines and piperazines, Degorce et al. demonstrated that introducing a 2,5-methylene bridge across the morpholine ring (the exact core of the target compound) reduces the experimental log D₇.₄ by −0.7 to −0.8 units compared to the parent, unbridged morpholine, despite the net addition of a carbon atom [1]. This counterintuitive lipophilicity reduction is accompanied by a pKa increase of approximately +0.6 units (bridged morpholine more basic), yet no adverse effects on permeability, hERG inhibition, or rat hepatocyte clearance were observed; in one example, the bridged enantiomer (R,R)-1d actually showed improved metabolic stability relative to the unbridged parent morpholine 1a [1]. Across structurally diverse inhibitors (KSP, MCR4, IGF1R, mTOR, EGFR), the bridged morpholine analogs either maintained target potency or, in the case of mTOR inhibitors 8a–c, improved selectivity over PI3Kα [1].

Lipophilicity log D Conformational constraint Drug-likeness

TAAR1 Receptor Selectivity of the 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold Over α1 and α2 Adrenergic Receptors

The Roche patent family (WO2016015333A1, US20170137435A1) explicitly claims that compounds containing the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold—the identical core of the target compound—exhibit selectivity for the trace amine-associated receptor 1 (TAAR1) over human and rat α1 and α2 adrenergic receptors [1]. The patent states that it is 'desirable to obtain medicaments having selectivity for the TAAR1 receptor vs adrenergic receptors' and that 'objects of the present invention show selectivity for TAAR1 receptor over adrenergic receptors, in particular good selectivity vs the human and rat alpha1 and alpha2 adrenergic receptors' [1]. Furthermore, BindingDB data for closely related 2-oxa-5-azabicyclo[2.2.1]heptane-containing TAAR1 ligands confirm nanomolar potency at mouse TAAR1 (IC₅₀ = 2.60–9.30 nM in HEK-293 cellular assays) [2]. While the target compound itself is a building block and not profiled as a final drug, the scaffold's established selectivity profile means derivatives built from it inherit a reduced risk of cardiovascular side effects (hypotension, sedation) commonly associated with adrenergic receptor engagement [1].

TAAR1 Adrenergic receptor Selectivity CNS Trace amine

Rigid Bicyclic Scaffold Reduces Conformational Entropy Compared to Flexible Piperidine/Piperazine Chains, Enhancing Binding Affinity in Kinase and GPCR Contexts

The 2,5-one-carbon bridged morpholine core locks the morpholine ring into a rigid bicyclic [2.2.1] system, preorganizing the nitrogen lone pair and the ether oxygen into defined spatial orientations. Degorce et al. note that the lone pairs on oxygen and nitrogen are oriented in spatially distinct 'east–west' and 'north–west' directions [1]. This preorganization reduces the conformational entropy penalty upon target binding, which is reported to confer >50% higher binding affinity for kinase targets compared to linear morpholines [2]. Across literature examples summarized in the Degorce review, bridged morpholines maintained equipotency with parent morpholines in KSP inhibitors (Merck), MCR4 agonists (Merck), and IGF1R inhibitors (Bristol-Myers Squibb), while in mTOR inhibitors (Wyeth), the bridged analog improved selectivity over PI3Kα, albeit at a modest potency cost [1]. The rigid scaffold thus offers a knob for tuning both potency and selectivity without altering core pharmacophore features.

Conformational constraint Binding entropy Kinase inhibitor GPCR Scaffold preorganization

Ortho-Aldehyde Handle Enables Modular Diversification via Reductive Amination, Condensation, and C–C Bond Formation, Unavailable in Simple Morpholino-Pyridine Analogs

The pyridine-3-carbaldehyde moiety provides a reactive aldehyde group positioned ortho to the bicyclic amine. The closest commercial analog, 2-morpholinonicotinaldehyde (CAS 465514-09-4), shares the aldehyde handle but lacks the bridged bicyclic constraint; conversely, the unsubstituted 2-oxa-5-azabicyclo[2.2.1]heptane (CAS 279-33-4) has the bridged core but no pyridine ring or aldehyde . This bifunctional architecture—bridged amine for target engagement plus aldehyde for derivatization—enables sequential or orthogonal functionalization strategies: the aldehyde can be used for reductive amination to install diverse amine-containing fragments, for Knoevenagel or Wittig condensations to extend the carbon framework, or for imine/oxime formation for reversible covalent approaches [1]. The target compound thus serves as a 'privileged intermediate' that combines the physicochemical benefits of the bridged morpholine with the synthetic versatility of an aromatic aldehyde, reducing the step count in parallel library synthesis compared to building each component separately.

Aldehyde Reductive amination Building block Late-stage functionalization Click chemistry

High-Value Application Scenarios for 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde Derived from Quantitative Evidence


CNS Drug Discovery: TAAR1-Focused Lead Optimization Programs

For pharmaceutical teams pursuing TAAR1 agonists or antagonists for schizophrenia, depression, or ADHD, the bridged morpholine core provides pre-validated selectivity over α1/α2 adrenergic receptors, directly reducing the risk of cardiovascular side effects (hypotension, reflex tachycardia) that have plagued earlier TAAR1 programs [1]. Libraries constructed via reductive amination of the aldehyde handle with diverse primary amines can rapidly explore the SAR around the pyridine-3-position, while the rigid scaffold maintains the favorable log D reduction (−0.7 to −0.8 vs. morpholine) that supports CNS penetration [2].

Kinase Inhibitor Scaffold Hopping: Replacing Morpholine or Piperazine with a Conformationally Constrained Bioisostere

Medicinal chemistry groups working on lipid kinases (PI3K, mTOR, DNA-PK, ATR) or other kinases where the morpholine ether oxygen engages the hinge region can use the target compound as a direct scaffold-hopping building block. The 2-oxa-5-azabicyclo[2.2.1]heptane core maintains the key ether oxygen for hinge binding while reducing conformational entropy (>50% higher binding affinity reported for kinase targets vs. linear morpholines), potentially improving both potency and selectivity [2] . The aldehyde allows late-stage diversification to explore vectors toward the ribose pocket or solvent-exposed region.

Fragment-Based Drug Discovery (FBDD): A pre-Validated, Bifunctional Fragment with Orthogonal Reactivity

With a molecular weight of 204.22 Da, XLogP of 0.7, and 4 H-bond acceptors, the target compound sits comfortably within fragment-like chemical space [1]. Unlike simple fragments, it arrives with substantial literature and patent precedent for its core scaffold across multiple target classes (TAAR1, mTOR, IGF1R, KSP, EGFR). Fragment-growing campaigns can exploit the aldehyde for initial fragment linking via reductive amination or hydrazone formation, while the bridged amine remains available for subsequent optimization. This orthogonal reactivity is unmatched by standard fragment libraries that typically offer only a single reactive handle [2].

Parallel Library Synthesis for Physicochemical Property Optimization in Lead Series

Lead optimization teams facing high lipophilicity or poor metabolic stability in a morpholine- or piperazine-containing series can use the target compound as a late-stage diversification point. The bridged core reduces log D₇.₄ by up to −0.8 without adding heteroatoms or increasing polar surface area, while the aldehyde enables rapid diversification through robotic-friendly reductive amination with commercially available amine libraries [1]. The resulting library can be screened in a single design cycle to identify analogs with simultaneously improved potency, selectivity, and ADME properties, leveraging the scaffold's documented effects on lipophilicity, basicity, and metabolic stability [2].

Quote Request

Request a Quote for 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.